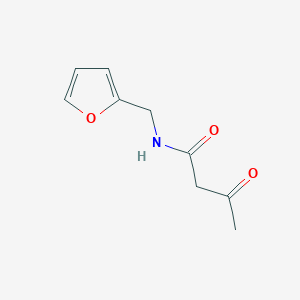

N-(2-furylmethyl)-3-oxobutanamide

Description

BenchChem offers high-quality N-(2-furylmethyl)-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(11)5-9(12)10-6-8-3-2-4-13-8/h2-4H,5-6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBQQAWOWBZWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359297 | |

| Record name | N-(2-furylmethyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392721-34-5 | |

| Record name | N-(2-furylmethyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(2-furylmethyl)-3-oxobutanamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-furylmethyl)-3-oxobutanamide, a valuable chemical intermediate. The furan moiety is a significant structural motif in medicinal chemistry, and its incorporation into the versatile acetoacetamide framework opens avenues for the development of novel compounds with potential biological activities.[1] This document details the primary synthetic routes, reaction mechanisms, and a step-by-step experimental protocol. Furthermore, it provides expected characterization data and discusses the critical process parameters that influence the reaction's efficiency and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

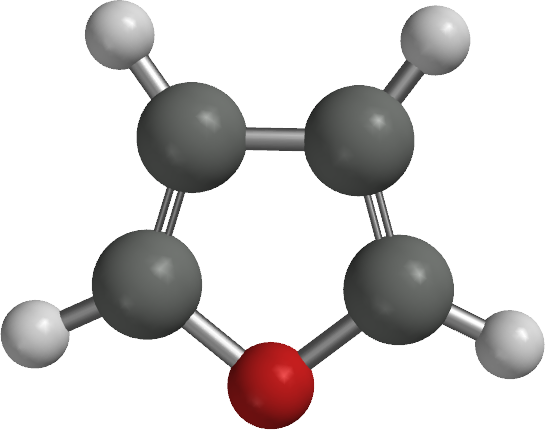

Introduction: The Significance of the Furan Acetoacetamide Scaffold

The furan ring system is a cornerstone in the design of bioactive molecules due to its unique electronic properties and ability to engage in various biological interactions.[1] When coupled with the 3-oxobutanamide (acetoacetamide) backbone, a highly versatile scaffold for further chemical transformations, the resulting N-(2-furylmethyl)-3-oxobutanamide molecule becomes a key building block for a diverse range of heterocyclic compounds. Acetoacetamides, in general, are widely used in the synthesis of pharmaceuticals, agrochemicals, and pigments.

This guide will focus on the practical synthesis of N-(2-furylmethyl)-3-oxobutanamide, providing the necessary scientific context and procedural details to enable its successful preparation in a laboratory setting.

Core Synthetic Strategies

The formation of the amide bond in N-(2-furylmethyl)-3-oxobutanamide can be efficiently achieved through two principal synthetic pathways:

-

Route A: Acylation of furfurylamine with an acetoacetic acid ester, most commonly ethyl acetoacetate.

-

Route B: Acylation of furfurylamine with diketene.

The selection of the optimal route is often dictated by the availability of starting materials, desired reaction scale, and the specific laboratory capabilities.

Mechanistic Insight: The Chemistry Behind the Synthesis

Route A: Reaction with Ethyl Acetoacetate

This method involves the nucleophilic attack of the primary amine of furfurylamine on the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. The reaction typically requires elevated temperatures to drive the equilibrium towards the product by facilitating the removal of the ethanol byproduct. The mechanism proceeds via a tetrahedral intermediate, followed by the elimination of ethanol to yield the stable amide product. This reaction is a classic example of nucleophilic acyl substitution.

Route B: Reaction with Diketene

Diketene is a highly reactive and efficient acetoacetylating agent. The reaction with primary amines is generally rapid and exothermic.[2] It proceeds through the nucleophilic addition of the amine to one of the carbonyl groups of the strained four-membered ring of diketene, leading to the ring-opening and formation of the acetoacetamide. This method is often preferred in industrial settings due to its high atom economy and typically high yields. However, the reaction needs to be carefully controlled to avoid the formation of byproducts.

Recommended Synthetic Protocol: Reaction of Furfurylamine with Ethyl Acetoacetate

This section provides a detailed, step-by-step protocol for the synthesis of N-(2-furylmethyl)-3-oxobutanamide based on the reaction of furfurylamine with ethyl acetoacetate. This method is chosen for its operational simplicity and the ready availability of the starting materials. The procedure is adapted from a similar synthesis of a related furan-containing amide.[1]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Furfurylamine | C₅H₇NO | 97.12 | 9.71 g (8.83 mL) | 100 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 19.52 g (19.14 mL) | 150 |

| Toluene | C₇H₈ | 92.14 | As needed | - |

| Methanol | CH₄O | 32.04 | As needed | - |

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine furfurylamine (9.71 g, 100 mmol) and ethyl acetoacetate (19.52 g, 150 mmol).

-

Heating: Heat the reaction mixture in an oil bath at 130-140°C for 3-4 hours. The reaction is conducted neat (without solvent).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Purification: The crude product is purified by vacuum distillation to remove excess ethyl acetoacetate and any high-boiling impurities. Alternatively, the product can be purified by trituration with a cold solvent like methanol, followed by filtration and crystallization from a suitable solvent such as toluene to yield the final product as a solid.

Visualizing the Workflow

Characterization of N-(2-furylmethyl)-3-oxobutanamide

Due to the absence of directly published spectroscopic data for N-(2-furylmethyl)-3-oxobutanamide, the following table presents predicted and expected data based on the analysis of structurally similar compounds, such as other N-substituted acetoacetamides and furan-containing molecules.[1]

| Property | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Melting Point | Not reported; expected to be a low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.2 (s, 3H, CH₃), ~3.4 (s, 2H, CH₂), ~4.5 (d, 2H, N-CH₂), ~6.2-6.4 (m, 2H, furan H3, H4), ~7.3 (m, 1H, furan H5), ~7.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~30 (CH₃), ~38 (N-CH₂), ~50 (CH₂), ~107 (furan C3), ~110 (furan C4), ~142 (furan C5), ~152 (furan C2), ~166 (C=O, amide), ~206 (C=O, ketone) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3100 (C-H, aromatic), ~2900 (C-H, aliphatic), ~1710 (C=O, ketone), ~1650 (C=O, amide I), ~1550 (N-H bend, amide II) |

| Mass Spectrometry (EI) | m/z (%): 181 (M⁺), 97 (furfurylamine fragment), 81 (furfuryl cation), 43 (acetyl fragment) |

Discussion of Key Process Parameters and Causality

-

Stoichiometry of Reactants: An excess of ethyl acetoacetate is used to drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.

-

Reaction Temperature: The elevated temperature is crucial for the reaction between an amine and an ester to proceed at a reasonable rate. It also facilitates the removal of the ethanol byproduct, shifting the equilibrium towards the product. Temperatures that are too high could lead to decomposition of the starting materials or product.

-

Solvent: While the reaction can be run neat, in some cases, a high-boiling inert solvent like toluene or xylene can be used to aid in the azeotropic removal of ethanol, which can further drive the reaction to completion.

-

Purification: Vacuum distillation is effective for purifying liquid products. If the product is a solid, recrystallization is a powerful technique for achieving high purity. The choice of crystallization solvent is critical and should be determined experimentally.

Conclusion

The synthesis of N-(2-furylmethyl)-3-oxobutanamide is a straightforward process that can be accomplished through established synthetic methodologies. The reaction of furfurylamine with ethyl acetoacetate provides a reliable and accessible route for laboratory-scale synthesis. This technical guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and expected characterization data. The information presented herein should serve as a valuable resource for researchers and scientists engaged in the synthesis of novel furan-containing compounds for various applications, particularly in the field of drug discovery and development.

References

- El-Sayed, N. F., et al. (2012). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica, 4(4), 1436-1445.

-

Chemsrc. (2023). N-(Furan-2-ylmethyl)acetamide. Retrieved from [Link]

-

Li, Q., et al. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. Retrieved from [Link]

- Clemens, R. J. (1984). Chemistry of the Diketene-acetone Adduct.

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

Elmaaty, A. A., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Retrieved from [Link]

-

Al-Omary, F. A. M., et al. (2025). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. ResearchGate. Retrieved from [Link]

- Boese, A. B. (1939). Acetoacetyl amides and process for their preparation. U.S.

-

PubChem. (n.d.). Butanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-. Retrieved from [Link]

-

Fun, H.-K., et al. (2025). Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. ResearchGate. Retrieved from [Link]

-

Latypova, E. R., et al. (2025). ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. ResearchGate. Retrieved from [Link]

-

Corrosion. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. [Link]

- Altaweel, S. A. E. A., et al. (2021). Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Organic Chemistry, 11(1), 1-10.

-

Wikipedia. (n.d.). Furfurylamine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). FURFURAL. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]

- Law, G. H. (1939). Preparation of acetoacetyl aromatic acid amides. U.S.

-

National Center for Biotechnology Information. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

Univar Solutions. (n.d.). FURFURYL ALCOHOL. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetoacetamide. Retrieved from [Link]

-

Org Prep Daily. (2010, September 15). Knorr pyrrole synthesis. WordPress.com. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). furfuryl isovalerate. Retrieved from [Link]

-

El-Metwally, A. M., et al. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). N,N,2-Trimethyl-3-oxobutanamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(2-furylmethyl)-3-oxobutanamide (CAS 392721-34-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-furylmethyl)-3-oxobutanamide is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure uniquely combines a furan moiety, a well-established pharmacophore, with a reactive β-ketoamide functionality. This guide provides a comprehensive technical overview of N-(2-furylmethyl)-3-oxobutanamide, including its chemical and physical properties, a detailed synthetic protocol, and an exploration of its potential biological activities and applications in drug discovery. By examining the established roles of its constituent chemical motifs, this document aims to serve as a foundational resource for researchers investigating this compound and its derivatives.

Introduction: Unveiling a Privileged Scaffold

The furan ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for aromatic systems like phenyl rings make it a valuable component in the design of novel therapeutics.[1] Furan derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4]

Similarly, the β-ketoamide moiety is a versatile functional group in organic synthesis and medicinal chemistry.[5] These compounds serve as crucial building blocks for the synthesis of a wide array of heterocyclic systems and are found in various biologically active molecules, including some with anti-diabetic properties.[5][6]

N-(2-furylmethyl)-3-oxobutanamide, by integrating these two key pharmacophores, represents a promising starting point for the development of new chemical entities with potential therapeutic value. This guide will delve into the scientific principles underpinning its synthesis, characterization, and prospective applications.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known and predicted properties of N-(2-furylmethyl)-3-oxobutanamide.

| Property | Value | Source |

| CAS Number | 392721-34-5 | Angene Chemical |

| Molecular Formula | C₉H₁₁NO₃ | Angene Chemical |

| Molecular Weight | 181.19 g/mol | Angene Chemical |

| IUPAC Name | N-(furan-2-ylmethyl)-3-oxobutanamide | --- |

| Hydrogen Bond Donor Count | 1 | Angene Chemical |

| Hydrogen Bond Acceptor Count | 3 | Angene Chemical |

| Rotatable Bond Count | 4 | Angene Chemical |

| Topological Polar Surface Area | 59.3 Ų | Angene Chemical |

| Predicted LogP | 0.0 | Angene Chemical |

Synthesis and Structural Elucidation

A plausible and straightforward approach is the reaction of furfurylamine with diketene. This method is often high-yielding and proceeds under mild conditions.

Caption: Proposed synthesis of N-(2-furylmethyl)-3-oxobutanamide.

Detailed Experimental Protocol: Synthesis via Diketene

This protocol is a self-validating system, where successful synthesis relies on careful control of stoichiometry and reaction conditions to favor the desired acylation.

Materials:

-

Furfurylamine (1.0 eq)

-

Diketene (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

-

Ice bath

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add freshly distilled furfurylamine (1.0 eq).

-

Solvent Addition: Dissolve the furfurylamine in anhydrous THF (or diethyl ether) under an inert atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Diketene Addition: Slowly add diketene (1.1 eq), dissolved in a small amount of the anhydrous solvent, to the stirred amine solution via the dropping funnel over a period of 30-60 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified.

-

Purification: Purify the crude N-(2-furylmethyl)-3-oxobutanamide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Structural Characterization: Spectroscopic Signatures

The identity and purity of the synthesized N-(2-furylmethyl)-3-oxobutanamide would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the furan ring protons (typically in the δ 6.0-7.5 ppm region), the methylene protons adjacent to the furan ring and the amide nitrogen, and the protons of the 3-oxobutanamide moiety (a methyl singlet and a methylene singlet). The amide proton (N-H) would appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct resonances for the carbonyl carbons of the ketone and amide groups (typically in the δ 160-210 ppm range), the carbons of the furan ring, and the aliphatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide and ketone, and C-O-C stretching of the furan ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.19 g/mol ).

Potential Biological and Pharmacological Profile

Given the lack of specific biological data for N-(2-furylmethyl)-3-oxobutanamide, its potential pharmacological profile can be inferred from the well-documented activities of furan derivatives and β-ketoamides.

The furan nucleus is a versatile scaffold in drug design, contributing to a wide range of biological activities.[2][3][4]

Caption: Diverse biological activities associated with the furan scaffold.

Furan-containing compounds have been reported to exhibit:

-

Antimicrobial Activity: The furan moiety is present in several antimicrobial agents.[7] Its incorporation can enhance the potency against various bacterial and fungal strains.

-

Anticancer Potential: A number of furan derivatives have demonstrated significant anticancer activity against various human cancer cell lines.[7]

-

Anti-inflammatory Properties: Furan rings are found in molecules that can inhibit enzymes like COX, which are involved in inflammatory processes.[2]

-

Neuroprotective Effects: Recent studies have explored the neuroprotective potential of furan-containing compounds, citing their antioxidant and anti-inflammatory properties as key contributors.[8]

The β-ketoamide portion of the molecule also contributes to its potential bioactivity. These structures are known to be excellent building blocks for more complex heterocyclic compounds with diverse pharmacological properties.[5] For instance, β-ketoamide analogs of curcumin have been synthesized and shown to possess anti-diabetic and advanced glycation end-product (AGEs) inhibitory activities.[6]

Applications in Drug Discovery and Chemical Research

N-(2-furylmethyl)-3-oxobutanamide is not only a candidate for direct biological screening but also a valuable intermediate in synthetic chemistry. The reactivity of the β-ketoamide moiety allows for a variety of chemical transformations to generate a library of novel compounds.

Caption: Synthetic utility of N-(2-furylmethyl)-3-oxobutanamide.

The presence of multiple reactive sites (the active methylene group, the ketone, and the amide) makes it an ideal precursor for:

-

Heterocyclic Synthesis: 3-Oxobutanamides are widely used in the synthesis of various heterocycles like pyridines, pyrimidines, thiophenes, and pyrroles through condensation and cyclization reactions.[9][10]

-

Combinatorial Chemistry: The compound can be used as a scaffold to generate a library of derivatives by modifying the furan ring or the butanamide chain. This is a common strategy in the early phases of drug discovery to explore structure-activity relationships (SAR).

-

Development of Enzyme Inhibitors: The β-keto functionality can interact with active sites of various enzymes, making this class of compounds interesting for the development of enzyme inhibitors.

Safety and Handling

As with any laboratory chemical, N-(2-furylmethyl)-3-oxobutanamide should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, general guidelines for handling similar organic compounds should be followed:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

N-(2-furylmethyl)-3-oxobutanamide is a molecule with considerable untapped potential. Its synthesis is straightforward, and its structure combines two pharmacologically significant moieties. Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.

-

Biological Screening: A comprehensive biological evaluation of the compound is warranted to explore its potential antimicrobial, anticancer, and anti-inflammatory activities.

-

Derivative Synthesis: Its utility as a synthetic intermediate should be explored to generate novel heterocyclic compounds for drug discovery programs.

This technical guide provides a solid foundation for researchers to begin their investigation into this promising molecule. The convergence of the furan's biological versatility and the β-ketoamide's synthetic flexibility makes N-(2-furylmethyl)-3-oxobutanamide a compelling target for future scientific inquiry.

References

- Altaweel, S. A. E. M., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry.

- Angelov, P. (2010). Enamination of acetoacetamides with Boc-monoprotected ethylenediamine provides β-enamino amides, which can be acylated at the α-carbon with excellent selectivity. Synlett.

- Banuppriya, G., et al. (2018). Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities. Chemistry & Biodiversity.

- Benchchem. (n.d.).

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.

- Hamzaçebi, M. Ç., et al. (2008). Synthesis and structure elucidation of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC.

- A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences.

- Li, F., et al. (2020). Organocatalytic Site- and Stereoselective 1,6-Additions of N-Aryl-3-oxobutanamides to Propargylic aza-p-Quinone Methides. Organic Chemistry Frontiers.

- Sayed Abd El-moneim Ahmed Altaweel et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives.

- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.

- Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities. (2018). PubMed.

- Synthesis of Lactam-Based Peptidomimetics from β-Keto Esters and β-Keto Amides. (2001). The Journal of Organic Chemistry.

- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv

- Verma, A., et al. (2011).

- The Applications of β‐Keto Amides for Heterocycle Synthesis. (2019).

- Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene C

- Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement. (2024). PMC - NIH.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed.

- Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. (2011). Beilstein Journals.

- Examples of furan derivatives with biological activity. (n.d.).

- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

An In-depth Technical Guide to the Physical Properties of N-(2-furylmethyl)-3-oxobutanamide

Introduction

N-(2-furylmethyl)-3-oxobutanamide is a small organic molecule featuring a furan moiety linked via a methylene bridge to an N-substituted 3-oxobutanamide. The 3-oxobutanamide scaffold is a common structural motif in medicinal chemistry and organic synthesis. The presence of the furan ring, a five-membered aromatic heterocycle, can significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. A thorough understanding of these physical properties is paramount for its potential applications in drug discovery and development, as they directly impact formulation, pharmacokinetics, and pharmacodynamics.

This guide is structured to provide both a predictive and a practical framework for assessing the physical characteristics of N-(2-furylmethyl)-3-oxobutanamide. We will first present a table of estimated physical properties, derived from data available for structurally similar compounds. Subsequently, we will detail the standard operating procedures for the experimental determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

Predicted Physical Properties

The following table summarizes the predicted physical properties of N-(2-furylmethyl)-3-oxobutanamide. These values are estimations based on computational models and data from analogous compounds and should be confirmed by experimental analysis.

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₉H₁₁NO₃ | - |

| Molecular Weight | 181.19 g/mol | - |

| Appearance | Off-white to pale yellow solid | Analogy with similar organic amides |

| Melting Point (°C) | 80 - 100 | Based on similar N-substituted oxobutanamides |

| Boiling Point (°C) | > 300 (decomposes) | General characteristic of similar compounds |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF | General solubility of polar organic molecules |

| logP (XLogP3) | ~0.5 - 1.5 | Estimation based on analogues like N-[(3-methyl-2-pyridinyl)methyl]-3-oxobutanamide[1] |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 4 | - |

Experimental Protocols for Physical Property Determination

The following sections provide detailed methodologies for the empirical determination of the key physical properties of N-(2-furylmethyl)-3-oxobutanamide.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: The sample must be completely dry and in a fine powder form to ensure efficient and uniform heat transfer[2].

-

Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Initial Determination: A rapid heating rate (10-20°C/min) is used to determine an approximate melting range.

-

Accurate Determination: A fresh sample is heated to about 20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C/min to allow for thermal equilibrium[3].

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range[3].

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Solubility is a crucial parameter in drug development, influencing bioavailability and formulation strategies. Both kinetic and thermodynamic solubility are important to assess. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, while thermodynamic solubility represents the true equilibrium concentration[4].

Methodology (Thermodynamic Shake-Flask Method):

-

Stock Solution Preparation: A stock solution of the compound is prepared in a suitable organic solvent (e.g., DMSO).

-

Equilibration: An excess amount of the solid compound is added to a series of vials containing the test solvent (e.g., water, phosphate-buffered saline).

-

Shaking: The vials are sealed and agitated at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached[5].

-

Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV.

Caption: Shake-Flask Method for Thermodynamic Solubility.

Structural Elucidation and Confirmation

Rationale: Spectroscopic techniques are essential for confirming the chemical structure and purity of a synthesized compound.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR gives information about the number and environment of protons, while 13C NMR provides similar information for carbon atoms. 2D NMR techniques like COSY and HSQC can establish connectivity between atoms[6].

Methodology:

-

Sample Preparation: 5-10 mg of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and standard 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra are acquired[7][8].

-

Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and the chemical shifts, coupling constants, and integrations are analyzed to confirm the structure.

Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer structural clues[9][10].

Methodology:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

-

Ionization: The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer[11].

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition[12].

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal[13].

-

Pressure Application: Pressure is applied to ensure good contact between the sample and the crystal[13].

-

Spectrum Acquisition: The IR spectrum is recorded. This method requires minimal sample preparation[14][15].

Caption: Integrated workflow for structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the physical properties of N-(2-furylmethyl)-3-oxobutanamide. While the presented properties are largely predictive, the detailed experimental protocols offer a clear and robust pathway for their empirical validation. The application of these methodologies will enable researchers to generate reliable data, which is essential for advancing the study and potential application of this compound in various scientific disciplines, particularly in the realm of drug discovery and development.

References

-

PubChem. (n.d.). N,N,2-Trimethyl-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-N-methyl-2-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N-methyl-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

- Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. JRC132976.

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

-

NMR spectroscopy of small molecules in solution. (2025, December 3). Royal Society of Chemistry. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Chapter 5 Organic Spectrometry. (n.d.). In Organic Chemistry. Retrieved from [Link]

- Emwas, A. H., Roy, R., McKay, R. T., & Jaremko, M. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(5), 433.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N-[(3-methyl-2-pyridinyl)methyl]-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Norwegian University of Science and Technology. (n.d.). Applications in Organic Chemistry. Mass Spectrometry Lab. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

- Agu, C. E., Uppu, R. M., & Ghose, S. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide.

Sources

- 1. N-[(3-methyl-2-pyridinyl)methyl]-3-oxobutanamide | C11H14N2O2 | CID 63306705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. books.rsc.org [books.rsc.org]

- 9. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. edinst.com [edinst.com]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

A Technical Guide to the Purity and Analysis of N-(2-furylmethyl)-3-oxobutanamide for Researchers and Drug Development Professionals

Foreword: The Analytical Imperative for Novel Chemical Entities

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous characterization of novel molecules is the bedrock of scientific integrity and developmental success. N-(2-furylmethyl)-3-oxobutanamide, a β-keto amide functionalized with a furan moiety, represents a versatile chemical scaffold with potential applications as a building block in the synthesis of more complex bioactive molecules. Its utility is, however, intrinsically linked to its purity. Undisclosed impurities can lead to anomalous results in screening assays, introduce variability in synthetic yields, and, in a pharmaceutical context, pose significant safety risks. This guide provides a comprehensive framework for the analysis of N-(2-furylmethyl)-3-oxobutanamide, drawing upon established principles of analytical chemistry and field-proven methodologies for analogous structures. We will delve into the probable synthetic origins of this compound to anticipate potential impurities and outline a multi-pronged analytical strategy to ensure its identity, purity, and stability.

Synthesis and the Genesis of Impurities

A thorough understanding of the synthetic pathway is paramount to predicting and identifying potential process-related impurities. A common and efficient method for the synthesis of β-keto amides involves the acylation of an amine with a β-keto ester or a related reactive species like diketene.[1][2] For N-(2-furylmethyl)-3-oxobutanamide, a plausible route is the reaction of furfurylamine with ethyl acetoacetate.

This reaction, while straightforward, can give rise to a predictable profile of impurities that must be monitored in the final product.

Potential Process-Related Impurities:

-

Unreacted Starting Materials: Residual furfurylamine and ethyl acetoacetate.

-

By-products of Synthesis: Ethanol, generated during the amidation reaction.

-

Side-Products:

-

Bis-acylation product: Formation of a tertiary amide through the reaction of the product with another molecule of ethyl acetoacetate.

-

Self-condensation products: β-keto amides can undergo self-condensation, particularly under thermal stress or in the presence of acid/base catalysts.

-

-

Degradation Products:

Structural Confirmation and Spectroscopic Analysis

A foundational step in the characterization of N-(2-furylmethyl)-3-oxobutanamide is the unambiguous confirmation of its structure using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of N-(2-furylmethyl)-3-oxobutanamide. A key structural feature of β-keto amides is their existence as a mixture of keto and enol tautomers in solution. This equilibrium will be reflected in the NMR spectrum, where two distinct sets of signals may be observed for the protons and carbons in the vicinity of the keto and enol functionalities.

Expected ¹H NMR Spectral Features: The spectrum will be a composite of signals from the furfuryl group and the oxobutanamide chain, complicated by keto-enol tautomerism.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Furan-H5 | ~7.3-7.4 | m | |

| Furan-H3 | ~6.2-6.3 | m | |

| Furan-H4 | ~6.1-6.2 | m | |

| -NH- (Amide) | ~7.5-8.5 | br s | Broad signal, exchangeable with D₂O. |

| -CH₂- (Furfuryl) | ~4.3-4.5 | d | Coupled to the amide proton. |

| -CH₂- (Keto form) | ~3.4-3.6 | s | Methylene protons between two carbonyls. |

| -CH₃ (Keto form) | ~2.2-2.3 | s | Methyl protons of the acetyl group. |

| =CH- (Enol form) | ~5.0-5.2 | s | Vinylic proton of the enol. |

| -CH₃ (Enol form) | ~1.9-2.1 | s | Methyl protons of the enol form. |

| -OH (Enol form) | ~12-14 | br s | Broad, downfield signal for the enolic hydroxyl. |

Note: Predicted chemical shifts are based on general values for similar functional groups and data from analogous structures. Actual values may vary depending on the solvent and concentration.[6][7][8]

Expected ¹³C NMR Spectral Features: The carbon spectrum will also show signals for both tautomers.

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (Amide) | 165-170 | |

| C=O (Ketone) | 200-205 | Keto form. |

| C (Quaternary, Furan) | ~150-152 | Carbon attached to the methylene group. |

| CH (Furan) | 142-143, 110-111, 107-108 | Aromatic carbons of the furan ring. |

| -CH₂- (Furfuryl) | ~35-40 | |

| -CH₂- (Keto form) | ~50-55 | |

| -CH₃ (Keto form) | ~30-35 | |

| =C-OH (Enol form) | ~175-180 | |

| =CH- (Enol form) | ~90-95 | |

| -CH₃ (Enol form) | ~20-25 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid confirmation of the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300-3500 | Medium |

| C-H Stretch (Furan) | 3100-3150 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Ketone) | 1710-1730 | Strong |

| C=O Stretch (Amide I) | 1640-1680 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium |

| C=C Stretch (Furan ring) | ~1500, ~1400 | Medium-Strong |

| C-O-C Stretch (Furan) | 1000-1300 | Strong |

The presence of two distinct carbonyl bands is a strong indicator of the β-keto amide structure. The amide I band typically appears at a lower frequency than the ketone carbonyl due to resonance.[6][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound and can provide valuable structural information through fragmentation analysis.

-

Expected Molecular Ion: For C₉H₁₁NO₃, the expected exact mass is 181.0739. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Fragmentation Pattern: Electron ionization (EI) would likely lead to characteristic fragments. Key fragmentations would include the loss of the furfuryl group, cleavage of the amide bond, and fragmentation of the butanamide chain. Electrospray ionization (ESI) would be suitable for generating protonated molecules [M+H]⁺ for molecular weight confirmation.

Chromatographic Purity Assessment

Chromatographic techniques are the gold standard for determining the purity of a compound and for quantifying any impurities present.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile, polar organic compounds like N-(2-furylmethyl)-3-oxobutanamide.

Rationale for Method Development:

-

Stationary Phase: A C18 reversed-phase column is a versatile starting point, offering good retention for moderately polar compounds.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol will be effective. The use of a buffer (e.g., formic acid or ammonium acetate) can improve peak shape, especially given the presence of the basic nitrogen and the potential for the enol form to be acidic.

-

Detection: A UV detector is ideal, as the furan ring and the carbonyl groups are chromophores. A photodiode array (PDA) detector would be even more beneficial, allowing for the acquisition of UV spectra for each peak to aid in identification and assess peak purity.

Step-by-Step HPLC Protocol:

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of the N-(2-furylmethyl)-3-oxobutanamide reference standard and sample into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm (or PDA detection from 200-400 nm).

-

-

Analysis:

-

Inject the standard and sample solutions.

-

Determine the retention time of the main peak from the standard injection.

-

In the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks to determine purity.

-

For impurity quantification, a standard of the impurity would be required for accurate measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials or low molecular weight by-products. The analyte itself may be amenable to GC analysis, but its polarity and thermal stability should be considered.

Rationale for Method Development:

-

Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides a good balance for separating a range of analytes.

-

Injection: A split/splitless inlet is standard. A split injection can be used for initial screening, while a splitless injection will provide better sensitivity for trace impurity analysis.

-

Detection: Mass spectrometry provides definitive identification of separated components based on their mass spectra.

Step-by-Step GC-MS Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

-

Chromatographic Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-450.

-

-

Analysis:

Conclusion and Best Practices

The comprehensive analysis of N-(2-furylmethyl)-3-oxobutanamide requires an integrated approach that combines spectroscopic and chromatographic techniques. While this guide provides robust starting methodologies based on sound scientific principles and data from analogous compounds, it is imperative that these methods are validated for this specific analyte. Method validation should assess parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the data generated. By understanding the synthetic origin of the compound and employing a multi-faceted analytical strategy, researchers and drug development professionals can confidently ascertain the purity and identity of N-(2-furylmethyl)-3-oxobutanamide, thereby ensuring the integrity of their subsequent research and development activities.

References

-

Ahmed Altaweel, S. A. E., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. [Link]

-

Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. ResearchGate. [Link]

-

Furan. (n.d.). Human Metabolome Database. Retrieved January 23, 2026, from [Link]

-

Hydrolysis of β‐keto amide 269. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Possible reaction path for the formation of furfurylamine under the studied reaction conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. (n.d.). Der Pharma Chemica. [Link]

-

Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis: Synthesis of new dihydropyridine, fused pyridine, pyridopyridine, pyridazine and pyridopyrimidinethione derivatives. ResearchGate. [Link]

-

1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Synthesis of Difurfuryl Diamines by the Acidic Condensation of Furfurylamine with Aldehydes and Their Mechanism of Formation. Forest Products Laboratory. [Link]

-

Kitagawa, T., et al. (2001). Preparation and root growth-modulatory activity of N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides. Chemical & Pharmaceutical Bulletin, 49(3), 335-9. [Link]

-

Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. (n.d.). PMC - NIH. [Link]

-

N-ethyl-N-methyl-2-oxobutanamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026). ACS Omega. [Link]

-

Ketone. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

General scheme of the study of furan stability. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Diketene. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026). ACS Publications. [Link]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC. [Link]

-

Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI. [Link]

-

Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Synthesis of difurfuryl diamines by the acidic condensation of furfurylamine with aldehydes and their mechanism of formation. (1995). Semantic Scholar. [Link]

-

Methods for the determination of furan in food. (n.d.). JRC Publications Repository. [Link]

-

N-[(Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)ethenyl]benzamide. (n.d.). SpectraBase. Retrieved January 23, 2026, from [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. ResearchGate. [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diketene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. N-ethyl-N-methyl-2-oxobutanamide | C7H13NO2 | CID 89138267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ketone - Wikipedia [en.wikipedia.org]

- 11. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 12. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

An Investigational Framework for Elucidating the Mechanism of Action of N-(2-furylmethyl)-3-oxobutanamide

Abstract

N-(2-furylmethyl)-3-oxobutanamide is a synthetic compound whose mechanism of action remains uncharacterized. This technical guide outlines a comprehensive, multi-phase investigational strategy designed for researchers and drug development professionals to systematically elucidate its biological activity and molecular targets. By integrating in silico analysis, broad phenotypic screening, target deconvolution, and rigorous biochemical and cell-based validation, this framework provides a robust pathway from initial hypothesis to mechanistic confirmation. The protocols and logical workflows detailed herein are designed to ensure scientific integrity, data reproducibility, and the generation of actionable insights into the therapeutic potential of this and other novel chemical entities.

Introduction and Rationale

N-(2-furylmethyl)-3-oxobutanamide is a small molecule incorporating two key chemical moieties: a furan ring and an acetoacetamide core. While this specific compound is not well-documented in scientific literature, its structural components are present in numerous pharmacologically active agents.

-

Furan-Containing Compounds : The furan scaffold is a privileged structure in medicinal chemistry, associated with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Furan derivatives can exert their effects by scavenging free radicals, inhibiting critical enzymes, or inducing apoptosis.[2]

-

Acetoacetamide Derivatives : This functional group and its close analogs are also prevalent in bioactive molecules, demonstrating potential as anti-inflammatory, antioxidant, and antimicrobial agents.[4][5][6] Notably, some acetamide derivatives have been explored as selective cyclooxygenase-II (COX-II) inhibitors.[7]

Given the absence of direct data, this guide proposes a hypothesis-driven experimental workflow. The primary hypothesis is that N-(2-furylmethyl)-3-oxobutanamide possesses biological activity, likely in the domains of inflammation, oxidative stress, or microbial pathogenesis. The following sections detail a systematic approach to test this hypothesis, identify the molecular target(s), and delineate the downstream signaling pathways.

Phase 1: Physicochemical Profiling and In Silico Target Prediction

Before initiating wet-lab experiments, a foundational understanding of the compound's properties is critical for designing relevant assays and interpreting results.

Physicochemical Characterization

The first step is to determine the fundamental physicochemical properties of N-(2-furylmethyl)-3-oxobutanamide. These parameters are crucial for predicting its behavior in biological systems.

| Property | Predicted Value | Implication for Assay Design |

| Molecular Weight | ~181.19 g/mol | High likelihood of cell permeability. |

| LogP (Octanol/Water) | ~0.5 - 1.5 | Indicates moderate lipophilicity; likely soluble in DMSO and aqueous buffers with co-solvent. |

| pKa (Acidic/Basic) | Amide N-H (acidic) ~17; Ketone α-H (acidic) ~11 | Important for buffer selection in binding and enzyme assays. |

| Solubility | To be determined | Critical for preparing accurate stock solutions and avoiding compound precipitation in assays. |

In Silico Target Prediction

Computational tools can generate initial, testable hypotheses about potential protein targets, saving significant time and resources.

Protocol: In Silico Target Fishing

-

Input Structure : Obtain the canonical SMILES or 3D structure of N-(2-furylmethyl)-3-oxobutanamide.

-

Select Tools : Utilize multiple web-based servers to cross-validate predictions (e.g., SwissTargetPrediction, PharmMapper, TargetNet). These tools operate by comparing the compound's structure to databases of known ligands for biological targets.

-

Analyze Predictions : Consolidate the lists of predicted targets. Prioritize targets that appear across multiple platforms and belong to protein families consistent with the hypothesized activities (e.g., kinases, oxidoreductases, hydrolases, GPCRs).

-

Pathway Analysis : Input the top-ranked putative targets into a pathway analysis tool (e.g., KEGG, Reactome) to identify enriched biological pathways. This provides context for the potential cellular effects of the compound.

Phase 2: High-Content Phenotypic Screening

This phase aims to identify a measurable cellular response or "phenotype" induced by the compound, which will guide subsequent target identification efforts. A panel of diverse human cell lines (e.g., HeLa for cancer, THP-1 for immunology, SH-SY5Y for neurology) should be used.

Experimental Workflow: Phenotypic Screening

The workflow below outlines a logical progression from broad toxicity assessment to more specific functional assays.

Caption: Workflow for initial phenotypic characterization.

Protocol: Cell Viability Assay (MTT)

This initial assay determines the concentration range at which the compound affects cell viability, establishing appropriate concentrations for subsequent experiments.

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment : Prepare a 2x serial dilution of N-(2-furylmethyl)-3-oxobutanamide in culture medium, starting from 100 µM down to ~0.1 µM. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., staurosporine) wells.

-

Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition : Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

-

Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout : Measure the absorbance at 570 nm using a plate reader.

-

Analysis : Plot the absorbance against the log of the compound concentration and fit a dose-response curve to calculate the CC50 (concentration causing 50% cytotoxicity).

Phase 3: Target Deconvolution and Validation

With a confirmed cellular phenotype, the next crucial step is to identify the direct molecular target(s) of N-(2-furylmethyl)-3-oxobutanamide.

Target Deconvolution Strategies

Two orthogonal, well-established strategies are proposed to maximize the likelihood of success.

Caption: Orthogonal approaches for target identification.

Target Validation

Once putative targets are identified, they must be validated to confirm a direct and functionally relevant interaction.

Protocol: Surface Plasmon Resonance (SPR) for Direct Binding

SPR is a label-free technique to quantify the binding kinetics between a ligand (the compound) and an analyte (the target protein).

-

Protein Immobilization : Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

-

Compound Injection : Prepare a series of concentrations of N-(2-furylmethyl)-3-oxobutanamide in a suitable running buffer.

-

Binding Measurement : Inject the compound solutions sequentially over both the target and reference flow cells. The SPR instrument measures the change in refractive index upon binding in real-time, generating a sensorgram.

-

Regeneration : After each injection, inject a regeneration solution (e.g., low pH glycine) to remove the bound compound.

-

Data Analysis : Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value (e.g., in the nM to low µM range) indicates a strong interaction.

Phase 4: Mechanistic Characterization and Pathway Analysis

Validation of a direct target allows for the final phase: elucidating the downstream consequences of this interaction.

Hypothetical Signaling Pathway

Assuming, based on in silico predictions and screening, that the compound inhibits an inflammatory kinase (e.g., a MAP kinase), the following pathway could be investigated.

Caption: Investigating compound's effect on a kinase cascade.

Protocol: Western Blot for Target Engagement

This protocol verifies if the compound inhibits the activity of its target kinase inside the cell by measuring the phosphorylation of a downstream substrate.

-

Cell Culture and Treatment : Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat cells with various concentrations of N-(2-furylmethyl)-3-oxobutanamide for 1-2 hours.

-

Stimulation : Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL lipopolysaccharide, LPS) for 15-30 minutes to activate the pathway of interest.

-

Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against the phosphorylated form of the target's substrate (e.g., anti-phospho-CREB) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing : Strip the membrane and re-probe with antibodies for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phosphorylated substrate relative to the total substrate indicates target engagement and inhibition.

Conclusion

The mechanism of action for N-(2-furylmethyl)-3-oxobutanamide is currently unknown. However, its chemical structure suggests a high potential for biological activity. The multi-phase strategy presented in this guide—progressing from in silico analysis and phenotypic screening to rigorous target deconvolution, validation, and pathway analysis—provides a comprehensive and robust framework for its characterization. By following these self-validating protocols, researchers can systematically uncover its molecular mechanism, paving the way for potential development as a novel therapeutic agent.

References

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega. [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. [Link]

-

Mechanism of Action of Thiazolidin-2,4-dione. (2022). MDPI Encyclopedia. [Link]

-

Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. (2012). Toxicological Sciences. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

-

Examples of furan derivatives with biological activity. (n.d.). ResearchGate. [Link]

-

Pharmacological activity of furan derivatives. (2024). Matter Here. [Link]

-

Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. (2020). Molecules. [Link]

-

Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). Journal of Medicinal Chemistry. [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules. [Link]

-

Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis: Synthesis of new dihydropyridine, fused pyridine, pyridopyridine, pyridazine and pyridopyrimidinethione derivatives. (2014). Afinidad. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2016). ResearchGate. [Link]

-

Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis: Synthesis of new dihydropyridine, fused pyridine, pyridopyridine, pyridazine and pyridopyrimidinethione derivatives. (2014). ResearchGate. [Link]

-

Chemical Constituents Analysis and Antidiabetic Activity Validation of Four Fern Species from Taiwan. (2021). ResearchGate. [Link]

-

3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2016). ResearchGate. [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2022). Archives of Pharmacy Practice. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2016). Molecules. [Link]

Sources

- 1. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. archivepp.com [archivepp.com]

Unlocking the Potential of N-(2-furylmethyl)-3-oxobutanamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-furylmethyl)-3-oxobutanamide is a molecule that stands at the intersection of two pharmacologically significant chemical classes: furan-containing compounds and 3-oxobutanamide derivatives. While direct research on this specific molecule is nascent, a comprehensive analysis of its constituent moieties reveals a wealth of potential research applications, particularly in the realm of medicinal chemistry. This guide provides a forward-looking exploration of these opportunities, grounded in the established biological activities of related compounds. We will delve into its synthetic pathways, propose key areas for investigation, and provide actionable experimental protocols to empower researchers to unlock the therapeutic potential of this promising scaffold.

Introduction: The Scientific Rationale

The furan ring is a cornerstone of many clinically significant drugs, valued for its ability to engage in various biological interactions.[1][2][3] Its presence often confers a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the 3-oxobutanamide core is a versatile building block in organic synthesis, particularly for the creation of diverse heterocyclic systems.[4][5] Derivatives of 3-oxobutanamide have demonstrated notable antibacterial and anticancer activities.[6][7]

The strategic combination of these two pharmacophores in N-(2-furylmethyl)-3-oxobutanamide presents a compelling case for its investigation as a novel therapeutic agent or as a foundational scaffold for drug discovery. The furan moiety provides a platform for potential receptor binding and metabolic activation, while the 3-oxobutanamide portion offers synthetic handles for further molecular elaboration and may contribute to the molecule's overall biological profile.

Synthesis and Chemical Properties

A plausible and efficient synthesis of N-(2-furylmethyl)-3-oxobutanamide can be achieved through the amidation of a β-keto ester, such as ethyl acetoacetate, with furfurylamine. This reaction is a well-established method for the formation of amides.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of N-(2-furylmethyl)-3-oxobutanamide.

Key Chemical Properties:

| Property | Predicted Value | Source |

| Molecular Formula | C9H11NO3 | - |

| Molecular Weight | 181.19 g/mol | - |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Note: Predicted values are based on computational models and may vary from experimental results.

Potential Research Applications in Medicinal Chemistry

The structural features of N-(2-furylmethyl)-3-oxobutanamide suggest several promising avenues for investigation in drug discovery.

Antimicrobial Drug Discovery

Rationale: Both furan and 3-oxobutanamide derivatives have established antimicrobial properties.[2][6][8][9] The furan ring, particularly when substituted with electron-withdrawing groups, can exhibit significant antibacterial and antifungal activity.[1] The α,β-unsaturated ketone moiety that can be formed from the 3-oxobutanamide core is a known Michael acceptor, capable of reacting with nucleophilic residues in bacterial enzymes.[6]

Proposed Research Workflow:

Caption: Workflow for antimicrobial screening.

Anticancer Drug Discovery

Rationale: Numerous furan-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways, including enzyme inhibition and apoptosis induction.[1] Furthermore, derivatives of 4-oxobutanamide have shown promising antiproliferative effects against several cancer cell lines.[7] The combination of these two moieties in N-(2-furylmethyl)-3-oxobutanamide warrants its investigation as a potential anticancer agent.

Initial Screening Panel for Anticancer Activity:

| Cell Line | Cancer Type | Rationale |

| HeLa | Cervical Carcinoma | Commonly used for initial cytotoxicity screening.[7] |

| MDA-MB-231 | Breast Carcinoma | Represents a triple-negative breast cancer subtype, often more aggressive and with fewer treatment options.[7] |

| A498 | Kidney Carcinoma | Some oxobutanamide derivatives have shown potent activity against this cell line.[7] |

| A549 | Lung Carcinoma | To assess broad-spectrum anticancer potential. |

| HCT116 | Colon Carcinoma | To evaluate activity against gastrointestinal cancers. |

Scaffold for Heterocyclic Synthesis

Rationale: The 3-oxobutanamide core is a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds.[4][5] The active methylene group and the carbonyl groups provide multiple reaction sites for cyclization reactions. This makes N-(2-furylmethyl)-3-oxobutanamide an excellent starting material for generating libraries of novel furan-containing heterocycles with diverse pharmacological profiles.

Experimental Protocols

Synthesis of N-(2-furylmethyl)-3-oxobutanamide

-

Reaction Setup: To a round-bottom flask, add ethyl acetoacetate (1.0 eq) and furfurylamine (1.1 eq).

-

Reaction Conditions: The reaction can be performed neat or in a suitable solvent such as toluene. Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

-